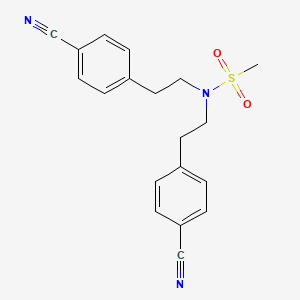

N,N-Bis(4-cyanophenethyl)methanesulfonamide

Description

N,N-Bis(4-cyanophenethyl)methanesulfonamide is a sulfonamide derivative featuring a central methanesulfonamide core substituted with two 4-cyanophenethyl groups.

Properties

IUPAC Name |

N,N-bis[2-(4-cyanophenyl)ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-25(23,24)22(12-10-16-2-6-18(14-20)7-3-16)13-11-17-4-8-19(15-21)9-5-17/h2-9H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSKLGXGFJFYMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CCC1=CC=C(C=C1)C#N)CCC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(4-cyanophenethyl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with 4-cyanophenethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of N,N-Bis(4-cyanophenethyl)methanesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(4-cyanophenethyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines or other reduced forms of the nitrile groups.

Substitution: Various substituted methanesulfonamide derivatives.

Scientific Research Applications

Synthetic Route Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Methanesulfonyl chloride + 4-cyanophenethylamine | Base (e.g., triethylamine) | High |

| 2 | Purification (recrystallization/chromatography) | Standard laboratory techniques | High |

In industrial settings, continuous flow reactors may be utilized to enhance production efficiency.

Scientific Research Applications

N,N-Bis(4-cyanophenethyl)methanesulfonamide has diverse applications across various scientific disciplines:

Chemistry

- Building Block : Used as a precursor in the synthesis of more complex organic molecules.

- Reagent : Functions as a reagent in various organic reactions.

Biology

- Enzyme Inhibition Studies : The compound is investigated for its ability to inhibit specific enzymes, which is crucial for understanding metabolic pathways.

- Protein-Ligand Interactions : It serves as a model compound for studying interactions between small molecules and biological macromolecules.

Medicinal Chemistry

- Potential Drug Candidate : Its structural features suggest possible therapeutic applications, particularly in targeting enzyme activity related to diseases.

- Anticancer Research : Preliminary studies indicate that similar compounds exhibit anticancer properties, warranting further investigation into this compound's efficacy.

Case Study 1: Enzyme Inhibition

Research has shown that compounds with similar structures exhibit significant enzyme inhibition properties. A study involving N,N-Bis(4-cyanophenethyl)methanesulfonamide demonstrated its potential to inhibit specific enzymes involved in metabolic pathways, suggesting further exploration for therapeutic applications.

Case Study 2: Anticancer Activity

In vitro studies have indicated that compounds analogous to N,N-Bis(4-cyanophenethyl)methanesulfonamide possess anticancer activity. Investigations into its mechanism revealed potential pathways through which it could affect cancer cell proliferation and survival.

Mechanism of Action

The mechanism of action of N,N-Bis(4-cyanophenethyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the 4-cyanophenethyl groups allows for specific interactions with target proteins, potentially leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Research Findings and Implications

Structural Insights from Analogous Compounds

- Crystal Packing : Hydrogen bonding in hydroxylated sulfonamides () creates zigzag chains, while hydrophobic derivatives (e.g., the target compound) may adopt π-π stacking or van der Waals interactions, affecting material crystallinity .

- Antioxidant Activity : Schiff base sulfonamides () show that substituent position (–OH vs. –CN) significantly impacts radical scavenging efficiency, with electron-withdrawing groups reducing activity compared to –OH .

Industrial Relevance

Biological Activity

N,N-Bis(4-cyanophenethyl)methanesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological interactions, and therapeutic implications, supported by relevant data and research findings.

Chemical Structure and Properties

N,N-Bis(4-cyanophenethyl)methanesulfonamide has the molecular formula and a molecular weight of 353.44 g/mol. The compound features two 4-cyanophenethyl groups attached to a methanesulfonamide moiety, enhancing its reactivity and interaction capabilities with biological targets.

Synthesis

The synthesis of N,N-Bis(4-cyanophenethyl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with 4-cyanophenethylamine in the presence of a base like triethylamine. This reaction is conducted under controlled conditions to yield the desired product, which can then be purified through recrystallization or chromatography.

Synthetic Route Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Methanesulfonyl chloride + 4-cyanophenethylamine | Triethylamine as a base, room temperature | High yield (up to 95%) |

| 2 | Purification | Recrystallization or chromatography | Final product |

Biological Activity

The biological activity of N,N-Bis(4-cyanophenethyl)methanesulfonamide is primarily linked to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structural features can exhibit significant enzyme inhibition properties, suggesting that this compound may serve as a candidate for pharmacological studies focusing on enzyme modulation.

The mechanism of action for N,N-Bis(4-cyanophenethyl)methanesulfonamide involves binding to specific molecular targets, modulating their activity. The presence of the 4-cyanophenethyl groups facilitates selective interactions with target proteins, which may lead to either inhibition or activation of various biological pathways.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Compounds similar to N,N-Bis(4-cyanophenethyl)methanesulfonamide have been evaluated for their ability to inhibit enzymes such as HMG-CoA reductase, which plays a critical role in cholesterol biosynthesis. For example, related methanesulfonamide derivatives demonstrated potent inhibitory effects, indicating potential applications in managing hyperlipidemia .

- Antimicrobial Activity : Preliminary studies have suggested that bis-sulfonamide derivatives exhibit antimicrobial properties against various bacterial strains. This highlights the potential for N,N-Bis(4-cyanophenethyl)methanesulfonamide in developing new antimicrobial agents .

- Protein-Ligand Interactions : The compound has been utilized in studies focusing on protein-ligand interactions, which are crucial for understanding its pharmacological profile and therapeutic applications .

Comparative Analysis with Similar Compounds

N,N-Bis(4-cyanophenethyl)methanesulfonamide can be compared with other compounds featuring similar structures:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N,N-Bis(4-cyanophenyl)methanesulfonamide | Similar sulfonamide core | Potential enzyme inhibitor |

| N,N-Bis(4-cyanophenethyl)acetamide | Acetamide instead of sulfonamide | Varying enzyme interaction profiles |

| N,N-Bis(4-cyanophenethyl)benzenesulfonamide | Benzene sulfonamide derivative | Antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.